molecular formula C23H26N2O6 B13381748 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

Cat. No.: B13381748
M. Wt: 426.5 g/mol
InChI Key: FLNKZJMMNKJFSV-XUTLUUPISA-N
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Description

The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a pyrrolidine ring, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the benzodioxin ring, the pyrrolidine ring, and the furan ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its complex structure could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Biological Activity

The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C29H35NO8C_{29}H_{35}NO_8 with a molecular weight of 525.59 g/mol. The compound's structure features a pyrrolidine core substituted with various functional groups that may influence its biological activity.

Research indicates that compounds similar to this one often exhibit a range of biological activities through various mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.
  • Enzyme Inhibition : Certain compounds in this class have been identified as inhibitors of key enzymes, such as cholinesterases, which are involved in neurotransmission.

Antioxidant Activity

Studies have shown that related benzodioxin derivatives possess strong antioxidant properties. For instance, a study indicated that these compounds could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

Recent investigations into the antimicrobial effects of related compounds revealed promising results against both Gram-positive and Gram-negative bacteria. For example, a compound structurally similar to our target was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes. In vitro studies demonstrated that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. The IC50 values for AChE and BChE were reported at 46.42 µM and 157.31 µM respectively .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of similar compounds against pancreatic cancer cell lines. The results indicated that these compounds could induce cytostatic effects, leading to reduced cell proliferation in a dose-dependent manner .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related benzodioxins. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential for treating neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of S. aureus and E. coli
Enzyme InhibitionAChE IC50 = 157.31 µM; BChE IC50 = 46.42 µM
AnticancerCytostatic effects on pancreatic cancer cells
NeuroprotectiveProtection against oxidative stress-induced apoptosis

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O6/c1-14-5-7-17(31-14)20-19(22(27)23(28)25(20)10-4-9-24(2)3)21(26)15-6-8-16-18(13-15)30-12-11-29-16/h5-8,13,20,26H,4,9-12H2,1-3H3/b21-19+

InChI Key

FLNKZJMMNKJFSV-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

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